molecular formula C9H12N4O B2363782 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 896674-62-7

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2363782
CAS No.: 896674-62-7
M. Wt: 192.222
InChI Key: SYUUEOSAGNFOCW-UHFFFAOYSA-N
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Description

2-Methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 774560-69-9) is a high-purity chemical reagent supplied for scientific research and development. This compound, with the molecular formula C 9 H 12 N 4 O and a molecular weight of 192.22 g/mol, belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class of heterocyclic compounds, which are recognized in scientific literature as a key scaffold with significant pharmacological potential . The core research value of this compound lies in its structural similarity to positive modulators of the GABA A receptor. Published research on closely related analogues has demonstrated that the [1,2,4]triazolo[1,5-a]pyrimidine-7-one core is an "active core" necessary for potent anticonvulsant activity . These related compounds have been shown to enhance GABA-induced activation of GABA A receptors in a dose-dependent manner, indicating a clear mechanism of action via the GABAergic system, which is a primary target for neurological research . The strategic incorporation of an alkyl chain at the 5-position, as in the propyl group of this compound, is a documented approach to improve physicochemical properties, such as solubility, by breaking the extensive planar conjugation found in earlier analogues, thereby facilitating biological testing . Researchers are advised to handle this material with appropriate care. It carries the signal word "Warning" and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for laboratory and research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal use .

Properties

IUPAC Name

2-methyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-7-5-8(14)13-9(11-7)10-6(2)12-13/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFXMKEDKMVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774560-69-9
Record name 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Preparation Methods

Ethyl Acetoacetate-Based Cyclocondensation

A seminal approach involves refluxing 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in acetic acid. The reaction proceeds via nucleophilic attack of the triazole amino groups on the carbonyl carbons of the β-keto ester, followed by cyclodehydration. Source reports an 88% yield for a structurally analogous compound, 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine, under optimized reflux conditions (30 hours in acetic acid). Post-reaction treatment with saturated ammonia in methanol facilitates purification by precipitating unreacted starting materials.

Key Reaction Parameters:

  • Temperature: 110–120°C (reflux)
  • Solvent: Acetic acid
  • Duration: 24–30 hours
  • Yield: 80–88%

Propyl-Substituted β-Keto Ester Variants

Introducing the propyl group at position 5 requires modifying the β-keto ester component. For instance, ethyl 3-oxohexanoate (derived from ethyl acetoacetate and 1-bromopropane) reacts with 3,5-diamino-1,2,4-triazole under similar conditions. Patent WO2016006974A2 highlights the use of dimethyl sulfate for thioether formation in analogous syntheses, though this step is omitted when targeting the 7-keto derivative.

Cyclization of Aminotriazole Derivatives

Alternative routes focus on pre-functionalized aminotriazole intermediates, enabling regioselective control over substituent placement.

Nitroso Group Cyclization

Source details a multi-step pathway starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Sequential methylation (dimethyl sulfate/KOH), nitrosation (NaNO₂/acetic acid), and reduction (ammonium sulfide) yield a diamine intermediate. Subsequent treatment with sodium nitrite in hydrochloric acid induces cyclization between adjacent amino groups, forming the triazolo ring.

Critical Steps:

  • Methylation: 2 hours at room temperature
  • Nitrosation: 90°C for 1 hour
  • Cyclization: 0°C to room temperature in HCl

Oxidative Cyclization

Oxone®-mediated oxidation of methylthio intermediates to methylsulfonyl derivatives (e.g., compound 7a in Source) enhances solubility for subsequent functionalization. This step is pivotal for introducing electron-withdrawing groups that stabilize the triazolo-pyrimidinone structure.

One-Step Regioselective Synthesis

Recent advances emphasize single-pot methodologies to improve efficiency. Source demonstrates that 3,5-diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones in ethanol under reflux to directly yield 7-aryl-5-methyl derivatives with >90% regioselectivity. Adapting this protocol for 2-methyl-5-propyl substitution requires substituting the butanedione with a propyl-containing analog, though yields may decrease due to steric hindrance.

Advantages:

  • Reduced purification steps
  • Regiochemical control via electronic effects of substituents
  • Scalability for industrial applications

Post-Synthetic Functionalization

Alkylation and Arylation

C7 hydroxyl or thioether groups serve as handles for further modification. Source describes nucleophilic aromatic substitution (SₙAr) at C7 using amines or thiols in DMF, yielding derivatives with enhanced pharmacological profiles. For example, treating 5,7-dichloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidine with furan-2-ylmethanethiol introduces a sulfur-linked sidechain (80–85% yield).

Oxidation Reactions

Methylthio groups are oxidized to sulfones using m-CPBA (meta-chloroperoxybenzoic acid), altering electronic properties without disrupting the core structure. This step is critical for modulating bioavailability and target binding affinity.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and limitations of primary preparation routes.

Table 1: Preparation Method Comparison

Method Key Reagents Yield (%) Time (h) Regioselectivity
Cyclocondensation Ethyl acetoacetate, AcOH 80–88 24–30 Moderate
Aminotriazole Cyclization NaNO₂, HCl, (NH₄)₂S 70–75 48–72 High
One-Step Synthesis 1-Aryl-1,3-butanedione 85–90 12–18 Excellent
Post-Synthetic SₙAr Amines/Thiols, i-Pr₂NEt 80–85 0.5–16 N/A

Mechanistic Insights and Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation but may promote side reactions in acid-sensitive intermediates. Acetic acid balances reactivity and stability, though prolonged reflux risks decarboxylation.

Catalytic Enhancements

CsF and LiHMDS improve reaction rates in alkylation steps by deprotonating hydroxyl or amine groups, facilitating nucleophilic attack. For instance, CsF-mediated isopropylation of triazolopyrimidinone 6a achieves 92% conversion within 2 hours.

Temperature Control

Low-temperature cyclization (0–5°C) minimizes byproduct formation during nitroso group reduction, while high-temperature oxidation (60–70°C) ensures complete sulfone formation.

Challenges and Limitations

  • Steric Hindrance: Bulky propyl groups at C5 reduce reaction rates in one-step syntheses, necessitating excess β-keto ester.
  • Purification Complexity: Triazolo-pyrimidinones often require recrystallization from ethanol/water mixtures or HPLC, increasing process costs.
  • Oxidative Sensitivity: Methylthio intermediates degrade upon prolonged exposure to air, demanding inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and bases like potassium carbonate (K2CO3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Neurodegenerative Diseases

Research has indicated that compounds similar to 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted the efficacy of microtubule-stabilizing agents in transgenic mouse models, suggesting that these compounds can mitigate tau pathology and amyloid-beta plaque formation .

Table 1: Summary of Neuroprotective Effects

Study ReferenceModel UsedKey Findings
Oukoloff et al. (2022)Tau and Aβ plaque transgenic miceReduced axonal dystrophy and Aβ deposition
Other studiesVarious in vitro assaysCompounds showed favorable ADME-PK properties

Anticancer Applications

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of triazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory effects on tumor growth in breast cancer models .

Table 2: Anticancer Efficacy Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 inhibition
Other derivativesVarious0.3 - 24Induced apoptosis and inhibited migration

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves cyclocondensation reactions that yield various derivatives with distinct biological activities. The structure-activity relationship studies have identified key modifications that enhance the compound's efficacy against specific targets.

Table 3: Key Modifications and Their Effects

ModificationEffect on Activity
Truncation at C7 positionLoss of microtubule-stabilizing activity
Replacement of nitrogen with oxygen at C7Drastic reduction in activity

Mechanism of Action

The mechanism of action of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes such as Janus kinases (JAKs) and GPR40 receptors, which play crucial roles in inflammatory and metabolic pathways . The compound’s ability to bind to these targets and modulate their activity underlies its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of triazolopyrimidinones are highly substituent-dependent. Below is a detailed comparison with key analogs:

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Activities Reference
Target Compound Propyl Undisclosed (assumed intermediate lipophilicity)
S1-TP () Chloromethyl Electrochemically active; drug candidate
S2-TP () Piperidinomethyl Enhanced solubility due to N-heterocycle
Lead1 () Benzazepine-linked SARS-CoV-2 Mpro inhibitor (ΔG = −129.266 kJ/mol)
5-Ethyl analog () Ethyl Reduced steric bulk vs. propyl
5-Heptyl analog () Heptyl Increased lipophilicity; potential bioavailability issues

Key Observations :

  • Propyl vs.
  • Chloromethyl vs. Propyl : The chloromethyl group in S1-TP introduces electronegativity, enhancing electrochemical reactivity but possibly increasing toxicity .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Properties/Activities Reference
Target Compound Methyl Neutral electron effect; potential metabolic stability
WS-10 () Undisclosed Non-toxic ABCB1-mediated MDR modulator
2-Amino analog () Amino Enhanced hydrogen bonding; antiviral activity
2-Trifluoromethyl () Trifluoromethyl Improved metabolic stability and lipophilicity

Key Observations :

  • Methyl vs.
  • Trifluoromethyl : This substituent enhances electron-withdrawing effects and stability, but may increase synthetic complexity .

Pharmacological Activities

Antiviral Activity
  • Lead1 and Lead2 (): These 2-amino-5-substituted derivatives exhibit potent SARS-CoV-2 Mpro inhibition (binding energies: −129.266 to −116.478 kJ/mol) . The target compound’s lack of an amino group at position 2 likely reduces antiviral efficacy.
MDR Modulation
  • WS-10 (): A non-toxic triazolopyrimidinone that reverses ABCB1-mediated drug resistance. Structural similarities suggest the target compound could share this activity, but substituent differences may alter potency .
Electrochemical Properties
  • S1-TP, S2-TP, S3-TP (): These analogs demonstrate substituent-dependent redox behavior. The propyl group in the target compound may confer intermediate electrochemical activity compared to chloromethyl or morpholinomethyl groups .

Biological Activity

2-Methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N4OC_8H_{10}N_4O and a molecular weight of approximately 178.19 g/mol. Its structure features a fused triazole and pyrimidine ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. These synthetic pathways provide insights into the compound's versatility and potential for further derivatization.

Case Studies

  • Anticancer Activity : In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:
    • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer).
    • Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.
  • Antimicrobial Testing : The compound was tested against a panel of bacterial strains:
    • Results : It demonstrated promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-oneMethyl substitution at position 5Antimicrobial properties
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group at position 7Antifungal activity
2-Methyl-5-(phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-onePhenyl substitution at position 5Potential anticancer effects

This table highlights how variations in substituents can lead to differing biological activities among related compounds.

Q & A

Q. What statistical approaches validate reproducibility in synthetic or biological studies?

  • Methodology : Apply ANOVA to batch synthesis data (e.g., yields across 10 trials) to identify outlier conditions. For biological assays, use Bland-Altman plots to assess inter-lab variability in IC50_{50} measurements .

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